molecular formula C23H21FN4O2S B12119783 N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide

N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B12119783
M. Wt: 436.5 g/mol
InChI Key: DGVWGDPSJXQCNQ-UHFFFAOYSA-N
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Description

N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties

Preparation Methods

The synthesis of N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Chemical Reactions Analysis

N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide can be compared with other quinoxaline derivatives, such as:

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: An antimicrobial agent.

These compounds share similar structural features but differ in their specific applications and biological activities .

Properties

Molecular Formula

C23H21FN4O2S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-(2,4-dimethylanilino)quinoxalin-2-yl]-4-fluoro-2-methylbenzenesulfonamide

InChI

InChI=1S/C23H21FN4O2S/c1-14-8-10-18(15(2)12-14)25-22-23(27-20-7-5-4-6-19(20)26-22)28-31(29,30)21-11-9-17(24)13-16(21)3/h4-13H,1-3H3,(H,25,26)(H,27,28)

InChI Key

DGVWGDPSJXQCNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=C(C=C4)F)C)C

Origin of Product

United States

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